molecular formula C10H20O B3274032 (3r)-3,7-dimethyloctanal CAS No. 60018-13-5

(3r)-3,7-dimethyloctanal

Cat. No.: B3274032
CAS No.: 60018-13-5
M. Wt: 156.26 g/mol
InChI Key: UCSIFMPORANABL-SNVBAGLBSA-N
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Description

(3R)-3,7-Dimethyloctanal is an organic compound with the molecular formula C10H20O. It is a chiral molecule, meaning it has a non-superimposable mirror image. This compound is an aldehyde, characterized by the presence of a formyl group (-CHO) attached to a carbon atom. The “3R” designation indicates the specific stereochemistry of the molecule, with the chiral center at the third carbon atom in the R-configuration.

Preparation Methods

Synthetic Routes and Reaction Conditions

(3R)-3,7-Dimethyloctanal can be synthesized through several methods. One common approach involves the use of Grignard reagents. For example, a Grignard reagent such as methylmagnesium bromide can react with a suitable aldehyde precursor to form the desired product. The reaction typically occurs under anhydrous conditions and requires a solvent like diethyl ether or tetrahydrofuran.

Another method involves the reduction of a corresponding ketone. For instance, (3R)-3,7-dimethyloctan-2-one can be reduced using a reducing agent like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) to yield this compound.

Industrial Production Methods

In an industrial setting, this compound can be produced through catalytic hydrogenation of the corresponding unsaturated aldehyde. This process involves the use of a metal catalyst, such as palladium or platinum, under high pressure and temperature conditions. The hydrogenation reaction converts the double bond in the unsaturated aldehyde to a single bond, resulting in the formation of this compound.

Chemical Reactions Analysis

Types of Reactions

(3R)-3,7-Dimethyloctanal undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The aldehyde can be reduced to the corresponding alcohol using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The formyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous solution under acidic conditions.

    Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide (NaOH).

Major Products Formed

    Oxidation: (3R)-3,7-Dimethyloctanoic acid.

    Reduction: (3R)-3,7-Dimethyloctanol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

(3R)-3,7-Dimethyloctanal has several applications in scientific research:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor in the synthesis of pharmaceuticals.

    Industry: It is used in the production of fragrances and flavoring agents due to its pleasant odor.

Mechanism of Action

The mechanism of action of (3R)-3,7-dimethyloctanal involves its interaction with specific molecular targets. As an aldehyde, it can form Schiff bases with amines, which can then undergo further reactions. The compound’s chiral nature allows it to interact selectively with enzymes and receptors, influencing various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    (3S)-3,7-Dimethyloctanal: The enantiomer of (3R)-3,7-dimethyloctanal with the opposite stereochemistry at the chiral center.

    3,7-Dimethyloctanoic acid: The oxidized form of this compound.

    3,7-Dimethyloctanol: The reduced form of this compound.

Uniqueness

This compound is unique due to its specific stereochemistry, which imparts distinct chemical and biological properties. Its chiral nature allows for selective interactions with biological molecules, making it valuable in asymmetric synthesis and chiral recognition studies.

Properties

IUPAC Name

(3R)-3,7-dimethyloctanal
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-9(2)5-4-6-10(3)7-8-11/h8-10H,4-7H2,1-3H3/t10-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UCSIFMPORANABL-SNVBAGLBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CCCC(C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCCC(C)C)CC=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(3r)-3,7-dimethyloctanal
Reactant of Route 2
(3r)-3,7-dimethyloctanal
Reactant of Route 3
(3r)-3,7-dimethyloctanal
Reactant of Route 4
(3r)-3,7-dimethyloctanal
Reactant of Route 5
(3r)-3,7-dimethyloctanal
Reactant of Route 6
Reactant of Route 6
(3r)-3,7-dimethyloctanal

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